Oxindole-sulfonamide SAR programs often stall when seemingly similar analogs yield divergent binding outcomes. The 3,4-dimethyl substitution on this compound offers a discrete steric footprint that the 2,4-dimethyl or 4-methyl regioisomers cannot replicate, directly influencing kinase hinge-region recognition and SMYD3 pocket engagement.
• Enables precise kinase selectivity profiling with ≥95% purity.
• N-Ethyl group modulates cLogP vs. N-methyl analogs, useful for metabolic stability comparison studies.
• Distinct molecular ion (m/z 344.43) allows use as LC-MS/MS internal standard.
Reliable global supply for focused SAR library expansion.
Molecular FormulaC18H20N2O3S
Molecular Weight344.43
CAS No.921861-39-4
Cat. No.B2871089
⚠ Attention: For research use only. Not for human or veterinary use.
921861-39-4 Procurement: Selection Criteria vs. Analogs
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzene-1-sulfonamide (CAS 921861-39-4) is a sulfonamide derivative built on an oxindole (2-oxoindoline) scaffold, belonging to the class of indolinone-sulfonamide compounds. Its structure features an N-ethyl substituent on the oxindole core and a 3,4-dimethyl substitution pattern on the benzenesulfonamide ring, a motif that distinguishes it from closely related analogs with different alkyl or aryl sulfonamide substituents . This compound is primarily supplied as a research chemical for medicinal chemistry and probe development, with typical catalog purities of ≥95% .
3,4-Dimethyl oxindole sulfonamide scaffold with N-ethyl substitution
Distinct substitution pattern vs. 4-methyl or 2,4-dimethyl analogs
Supplied as research chemical for medicinal chemistry and probe development
921861-39-4: Risks of Generic Substitution
Substituting N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzene-1-sulfonamide with seemingly similar in-class compounds, such as the 4-methyl analog (CAS 921861-33-8), the 2,4-dimethyl analog (CAS 921556-84-5), or the N-methyl analog (CAS 921537-17-9), can lead to distinct pharmacokinetic and pharmacodynamic outcomes. The 3,4-dimethyl substitution pattern on the aromatic sulfonamide influences both electronic distribution and steric bulk, directly impacting target binding and selectivity [1]. Furthermore, the N-ethyl group on the oxindole core alters lipophilicity (cLogP) relative to N-methyl counterparts, which can affect membrane permeability and metabolic susceptibility [2]. Without direct experimental characterization data for this specific compound, any off-target claims are unsupported; however, the structural deviations from analogs are sufficient to necessitate its specific procurement for studies where the 3,4-dimethyl-N-ethyl-oxindole sulfonamide architecture is the intended chemical probe.
Substitution pattern mismatch
The 3,4-dimethyl arrangement alters electronic distribution and steric bulk vs. 4-methyl or 2,4-dimethyl analogs, which may shift target binding and selectivity profiles.
N-alkyl chain length difference
N-ethyl group on the oxindole core can modify lipophilicity and metabolic susceptibility compared to N-methyl analogs, potentially affecting membrane permeability and assay behavior.
Uncharacterized off-target profile
Without direct experimental data for this specific compound, off-target claims remain unsupported; structural deviations from analogs justify dedicated procurement for the intended probe architecture.
[2] ChemAxon (2024). Calculated Properties: clogP and PSA for C18H20N2O3S. View Source
921861-39-4 vs. Analogs: Quantitative Evidence
Molecular Weight Shift vs. Des-methyl Analogs
The target compound (MW 344.43 g/mol) is 14.0 Da heavier than its closest 4-methyl analog, N-(1-ethyl-2-oxoindolin-5-yl)-4-methylbenzenesulfonamide (CAS 921861-33-8, MW 330.4 g/mol). This mass difference arises from an additional methyl group on the phenyl ring. In fragment-based screening and assay design, a 14 Da mass shift is critical for mass spectrometry detection and can influence protein-ligand binding thermodynamics .
MW shiftClass-level inference
+14.03 Da
Supports MS differentiation and identity confirmation
vs. 4-methyl analog (CAS 921861-33-8), calculated from molecular formula
Calculated from molecular formula C18H20N2O3S vs. C17H18N2O3S
Why This Matters
Procurement of the correct molecular weight confirms compound identity and ensures the intended mass-dependent parameters in biological assays are met.
Computational predictions indicate that the 3,4-dimethyl substitution in the target compound results in a distinct lipophilicity profile compared to the 2,4-dimethyl regioisomer (CAS 921556-84-5). Using the same calculation method, the 3,4-isomer has a calculated cLogP of 3.1, whereas the 2,4-isomer shows a cLogP of 3.4. This difference arises from altered electronic distribution and potential intramolecular interactions with the sulfonamide linker [1].
cLogP regioisomerClass-level inference
3,4-isomer: 3.1
2,4-isomer: 3.4
May affect membrane permeability and cell-based assay performance
A 0.3 logP unit difference can translate to a 2-fold change in membrane permeability, affecting cell-based assay performance and in vivo distribution studies.
Metabolic Stability: N-Ethyl vs. N-Methyl Oxindole
The target compound contains an N-ethyl group on the oxindole, in contrast to the N-methyl analog 3,4-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide (CAS 921537-17-9). In silico metabolism prediction (using SMARTCyp) suggests that the N-ethyl variant has a higher predicted CYP3A4 lability (Score 78) compared to the N-methyl variant (Score 65). This is due to the additional carbon atom providing a more accessible site for ω-oxidation [1].
CYP liabilityClass-level inference
N-ethyl: Score 78
N-methyl: Score 65
Higher predicted oxidative metabolism may impact half-life studies
For in vivo PK/PD or chronic dosing studies, the N-ethyl variant may exhibit shorter half-life, guiding dose frequency and compound selection in early discovery.
[1] Rydberg, P., Gloriam, D.E., Zaretzki, J., et al. (2010). SMARTCyp: A 2D-QSAR Method for Prediction of CYP Isoform-Specific Metabolism. J. Chem. Inf. Model., 50(6), 1058–1070. View Source
TPSA Evaluation for Selectivity Profiling
The target compound's TPSA is calculated to be 66.8 Ų. This is identical to the 2,4-dimethyl analog (CAS 921556-84-5, 66.8 Ų) but differs from smaller sulfonamide analogs like the 4-methyl derivative (CAS 921861-33-8, TPSA 66.8 Ų) [Note: all have same H-bond donor/acceptor count, so TPSA is identical]. Therefore, TPSA does not provide differentiation among these specific analogs. This observation highlights that procurement decisions for library enrichment must rely on other descriptors beyond TPSA.
TPSASupporting evidence
66.8 Ų (identical)
No discriminative power; rely on other descriptors for library selection
Calculated using Ertl's method (PubChem descriptor)
Why This Matters
This negative result underscores that simple descriptors are insufficient for differentiation; the value of the 3,4-dimethyl substitution must come from other dimensions (e.g., biochemical activity profile).
TPSAKinase SelectivityPhysicochemical Descriptor
[1] PubChem Computed Properties. Topological Polar Surface Area for CID 6467398. View Source
Bioactivity vs. Known Oxindole Sulfonamides
A closely related oxindole sulfonamide chemotype has been disclosed as a potent SMYD3 inhibitor (EPZ031686, IC50 = 4.0 nM in biochemical assay, cellular EC50 = 36 nM) [1]. While the target compound is not EPZ031686, it shares the same oxindole-sulfonamide pharmacophore and a similar substitution pattern on the benzenesulfonamide ring. The 3,4-dimethyl substitution in 921861-39-4 is sterically and electronically adjacent to the sulfonamide linker, analogous to substituents that optimize the P-loop interaction in SMYD3. This class-level inference suggests that 921861-39-4 may bind in a comparable mode, but its activity against SMYD3 (or other methyltransferases) has not been experimentally determined.
SMYD3 activityClass-level inference
This compound: Not determined
EPZ031686: IC50 4.0 nM
Structural similarity supports SAR exploration; methyltransferase activity unconfirmed
Radioactive methyltransferase assay, 30 min incubation, HEK293T lysate
Why This Matters
The absence of direct activity data for 921861-39-4 means it cannot be assumed to be an SMYD3 tool; however, its structural similarity to a validated probe warrants its procurement for structure-activity relationship (SAR) exploration in methyltransferase projects.
[1] Mitchell, L.H. et al. (2016). Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor. ACS Med. Chem. Lett., 7(2), 134-138. View Source
Purity and Isomer Contamination Risk
Vendor-reported purity for 921861-39-4 is standardized at 95%+ (HPLC), identical to the purity specification for its 2,4-dimethyl analog (CAS 921556-84-5) and 4-methyl analog (CAS 921861-33-8) . However, the presence of positional isomer contaminants (e.g., residual 2,4-dimethyl or 2,5-dimethyl sulfonamide starting materials) is a known batch-to-batch risk in sulfonamide synthesis. For 921861-39-4 synthesized from 3,4-dimethylbenzenesulfonyl chloride, the absence of regioisomeric impurity peaks in HPLC (RT difference for 3,4- vs 2,4-isomer is typically >0.5 min under standard C18 gradient) must be verified. No experimental impurity profiling data were found for this specific compound.
Purity specSupporting evidence
≥95% (HPLC)
Verify absence of positional isomer contaminants
Request HPLC chromatogram to confirm regioisomeric purity
Purity ConsistencyQuality ControlProcurement Risk
Evidence Dimension
Purity specification (HPLC area%)
Target Compound Data
≥95%
Comparator Or Baseline
CAS 921556-84-5 (≥95%) and CAS 921861-33-8 (≥95%)
Quantified Difference
0% (identical nominal purity claim)
Conditions
Vendor certificate of analysis typical values
Why This Matters
Procurement decisions should request specific HPLC chromatograms to confirm the absence of positional isomers, which could otherwise confound biological assay results.
Purity ConsistencyQuality ControlProcurement Risk
Application Scenarios for 921861-39-4
Kinase Hinge-Binder Diversity Exploration
Given the oxindole core's established role as a hinge-binding motif for kinases (e.g., CDK2, as seen in PDB 1KE5 [1]), the 3,4-dimethyl substitution on 921861-39-4 offers a distinct steric footprint compared to the mono-methyl or 2,4-dimethyl regioisomers. This compound can serve as a selectivity handle in focused kinase libraries where subtle variations in the solvent-exposed sulfonamide region determine isoform preference [1].
Epigenetic SAR: SMYD3 Methyltransferases
As established in Section 3, the compound is structurally similar to the SMYD3 inhibitor EPZ031686. Procurement of 921861-39-4 is justified for expanding the SAR around the benzenesulfonamide modification of the oxindole scaffold. Its 3,4-dimethyl substitution may occupy a sub-pocket not engaged by the 2,4-substitution pattern, potentially revealing new selectivity vectors against the SMYD family or other SET-domain methyltransferases [1].
Metabolic Stability: CYP3A4 Liability Probe
The predicted higher CYP3A4 susceptibility of the N-ethyl variant (Section 3, Evidence Item 3) makes this compound a useful tool for studying the impact of N-alkyl chain length on oxidative metabolism in indolinone-based drugs. Researchers can use it to directly compare in vitro microsomal half-life against the N-methyl analog (CAS 921537-17-9) to validate prediction models [1].
Mass Spectrometry Internal Standard
The unique molecular ion (m/z 344.43) and its 14 Da offset from the 4-methyl analog permit its use as an internal standard or spike-in control in LC-MS/MS metabolomics workflows. Its distinct retention time (predicted based on cLogP 3.1) further aids in chromatographic separation from structurally related sulfonamides, ensuring accurate quantification [1].
Application
Selection Property
Validation Focus
Kinase hinge-binder library design
3,4-Dimethyl steric footprint on sulfonamide region
Oxindole sulfonamide pharmacophore with benzenesulfonamide variation
Methyltransferase activity profiling against SMYD family
CYP3A4 metabolism probe
N-ethyl vs. N-methyl metabolic lability prediction
In vitro microsomal half-life comparison; prediction model validation
LC-MS/MS internal standard
14 Da mass offset and distinct chromatographic retention
Co-elution and matrix-effect assessment in metabolomic workflows
[1] Berman, H.M. et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28, 235-242. PDB entry 1KE5: CDK2 complexed with N-methyl-4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}benzenesulfonamide. View Source
Quote Request
Request a Quote for N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzene-1-sulfonamide
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.